![molecular formula C12H13N3O3S B5513162 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)
1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone involves complex organic reactions, often incorporating 1,2,4-triazole derivatives due to their significance in producing biologically active substances. Various methods have been explored for synthesizing 1,2,4-triazole derivatives, showcasing the compound's potential as a scaffold for developing biologically active molecules (Ohloblina, 2022).
Molecular Structure Analysis
The molecular structure of 1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone, particularly its 1,2,4-triazole core, plays a crucial role in its chemical behavior and biological activities. The presence of a thioether group and dihydroxyphenyl moiety suggests a compound with potential for diverse electronic and steric interactions, which are essential for its reactivity and biological relevance.
Chemical Reactions and Properties
1,2,4-Triazole derivatives, including those similar to the compound of interest, are known for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, among others. These activities are attributed to the compound's ability to undergo various chemical transformations, which provide a basis for the development of new pharmacologically active agents (Ohloblina, 2022).
Scientific Research Applications
Anti-Cancer Applications
Research has demonstrated the potential of thiazole derivatives in anti-cancer treatments. For instance, a study focused on the synthesis of thiazolyl(Hydrazonoethyl)Thiazoles, using a microwave-assisted one-pot three-component reaction, showed promising antitumor activities against MCF-7 tumor cells, highlighting the significance of such compounds in developing anti-cancer agents (Mahmoud et al., 2021).
Anti-Inflammatory and Antimicrobial Activities
Compounds bearing the 1,2,4-triazole moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. A study on 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives showed these compounds exhibit significant anti-inflammatory activity (Labanauskas et al., 2004). Additionally, the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, incorporating triazole and other heterocyclic motifs, demonstrated antioxidant and anticancer activities, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).
Synthetic Pathways and Chemical Properties
Research also extends into the development of novel synthetic pathways for producing compounds with potential biological activities. Studies have explored the synthesis of triazole derivatives and their functionalization, shedding light on the versatility and reactivity of these compounds in organic synthesis. For example, the synthesis and characterization of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provided insights into the molecular structure and interactions of triazole-containing compounds, which could be pivotal for designing new molecules with enhanced biological activities (Kesternich et al., 2010).
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-11-13-12(15-14-11)19-6-10(18)7-3-4-8(16)9(17)5-7/h3-5,16-17H,2,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWTYCORKFRCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.